![molecular formula C23H19NO3 B3916273 4-methoxy-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide](/img/structure/B3916273.png)
4-methoxy-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide
Overview
Description
4-methoxy-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide, also known as MOA-728, is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in the field of medicine due to its mechanism of action and physiological effects.
Mechanism of Action
4-methoxy-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are molecules that play a role in inflammation and pain. By inhibiting COX-2, 4-methoxy-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects
In addition to its anti-inflammatory and analgesic properties, 4-methoxy-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide has been found to have other biochemical and physiological effects. It has been shown to have antioxidant properties, which may have implications for the treatment of oxidative stress-related diseases. 4-methoxy-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide has also been found to have an effect on the immune system, specifically on the production of cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 4-methoxy-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide in lab experiments is its specificity for COX-2. This allows researchers to study the effects of inhibiting COX-2 without affecting the activity of other enzymes. However, one limitation is that 4-methoxy-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide has a relatively short half-life, which may affect its efficacy in certain experiments.
Future Directions
There are several potential future directions for research on 4-methoxy-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. 4-methoxy-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide has been found to have neuroprotective properties, which may be beneficial in the treatment of such diseases. Another area of interest is its potential use in the treatment of cancer. 4-methoxy-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide has been found to have anti-tumor properties, making it a potential candidate for cancer therapy. Additionally, further research could be done to investigate the effects of 4-methoxy-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide on other enzymes and pathways in the body.
Scientific Research Applications
4-methoxy-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide has been studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
properties
IUPAC Name |
4-methoxy-N-[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3/c1-27-21-14-10-19(11-15-21)23(26)24-20-12-7-17(8-13-20)9-16-22(25)18-5-3-2-4-6-18/h2-16H,1H3,(H,24,26)/b16-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCKEYADSRCRNN-CXUHLZMHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)/C=C/C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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